molecular formula C13H14N2O4 B11990564 N,N'-bis(furan-2-ylmethyl)propanediamide

N,N'-bis(furan-2-ylmethyl)propanediamide

Cat. No.: B11990564
M. Wt: 262.26 g/mol
InChI Key: JXNFDTJRFHRZKN-UHFFFAOYSA-N
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Description

N,N’-bis(furan-2-ylmethyl)propanediamide is an organic compound characterized by the presence of two furan rings attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(furan-2-ylmethyl)propanediamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine under microwave-assisted conditions. The reaction is facilitated by coupling reagents such as DMT/NMM/TsO− or EDC, which promote the formation of amide bonds. The reaction conditions, including the reaction time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

The use of renewable resources, such as biomass-derived furfural, aligns with the principles of green chemistry and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(furan-2-ylmethyl)propanediamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.

    Substitution: The furan rings can undergo electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, furan-2-ylmethylamine derivatives, and various substituted furan compounds.

Scientific Research Applications

N,N’-bis(furan-2-ylmethyl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-bis(furan-2-ylmethyl)propanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings can participate in π-π stacking interactions, while the amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(furan-2-ylmethyl)propanediamide is unique due to its dual furan rings, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N,N'-bis(furan-2-ylmethyl)propanediamide

InChI

InChI=1S/C13H14N2O4/c16-12(14-8-10-3-1-5-18-10)7-13(17)15-9-11-4-2-6-19-11/h1-6H,7-9H2,(H,14,16)(H,15,17)

InChI Key

JXNFDTJRFHRZKN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CC(=O)NCC2=CC=CO2

Origin of Product

United States

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